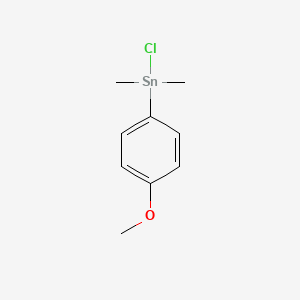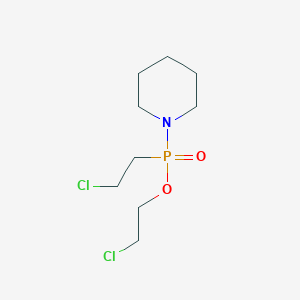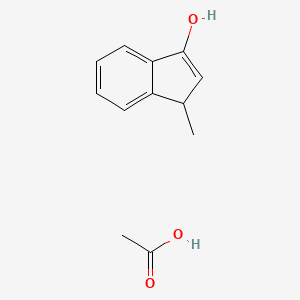
Gramocil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gramocil is a chemical compound known for its applications in various scientific fields. It is primarily used in biological and chemical research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gramocil involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and the use of catalysts to ensure efficient production. The industrial methods are designed to maximize yield while minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Gramocil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can also be reduced under specific conditions to yield different compounds.
Substitution: this compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions
Properties
CAS No. |
61687-57-8 |
|---|---|
Molecular Formula |
C21H24Cl2N4O+2 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1,1-dimethylurea;1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C12H14N2.C9H10Cl2N2O/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-10H,1-2H3;3-5H,1-2H3,(H,12,14)/q+2; |
InChI Key |
MPDSUDWRJXUKFW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Fluoro-2-methylpropan-2-yl)amino]ethan-1-ol](/img/structure/B14573758.png)

![N-{1-[4-(Methanesulfinyl)phenyl]hexylidene}hydroxylamine](/img/structure/B14573761.png)

![(6S)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B14573770.png)




![N-([1,1'-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide](/img/structure/B14573800.png)

![N-[4-(4-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14573819.png)

![1-(4-{[3-(Quinolin-4-yl)oxiran-2-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B14573827.png)
